![molecular formula C24H28N2O3 B6538730 N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-phenyloxane-4-carboxamide CAS No. 1060327-47-0](/img/structure/B6538730.png)
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-phenyloxane-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-phenyloxane-4-carboxamide” is a complex organic compound. It contains a pyrrolidine ring, which is a five-membered nitrogen heterocycle . Pyrrolidine rings are widely used by medicinal chemists to create compounds for the treatment of human diseases . The compound also contains an oxane ring and carboxamide group.
Synthesis Analysis
The synthesis of such compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases the three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The chemical reactions involving this compound could be influenced by the presence of the pyrrolidine ring and other functional groups. The pyrrolidine ring can undergo various reactions, including ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring have been shown to exhibit nanomolar activity against ck1γ and ck1ε . These kinases play crucial roles in various cellular processes, including cell division, circadian rhythm, and Wnt signaling .
Mode of Action
It is known that the pyrrolidine ring and its derivatives can influence the biological activity of compounds . The stereogenicity of carbons in the pyrrolidine ring and the spatial orientation of substituents can lead to different biological profiles of drug candidates, due to their different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring have been shown to inhibit a wide range of enzymes and modulate various receptors , which could potentially affect multiple biochemical pathways.
Pharmacokinetics
It is known that the structure of pyrrolidine derivatives can be optimized to modify their pharmacokinetic profile . For instance, 4-(pyrrolidin-1-yl)benzonitrile derivatives were synthesized as selective androgen receptor modulators (SARMs) by optimizing the structure of previously reported pyrrolidine derivatives .
Result of Action
Compounds with a pyrrolidine ring have been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antibacterial properties .
Action Environment
It is known that the biological activity of compounds can be influenced by steric factors and the physicochemical parameters of the molecule .
Zukünftige Richtungen
The future directions for research on this compound could include further exploration of its synthesis, analysis of its molecular structure, investigation of its chemical reactions, elucidation of its mechanism of action, determination of its physical and chemical properties, assessment of its safety and hazards, and exploration of its potential applications in medicine or other fields .
Eigenschaften
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-4-phenyloxane-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c27-22(26-14-4-5-15-26)18-19-8-10-21(11-9-19)25-23(28)24(12-16-29-17-13-24)20-6-2-1-3-7-20/h1-3,6-11H,4-5,12-18H2,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFOSKMJMDOLLQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)C3(CCOCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-4-phenyloxane-4-carboxamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.